molecular formula C27H26ClN3O4 B2517884 N-(4-chlorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932469-98-2

N-(4-chlorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2517884
CAS RN: 932469-98-2
M. Wt: 491.97
InChI Key: GRMJGVJOLBSHFJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinolinone moiety, which is a common structure in many pharmaceuticals due to its ability to interact with various biological targets. The molecule also has a chlorophenyl group and a dimethoxyphenyl group, which could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the quinolinone, chlorophenyl, and dimethoxyphenyl groups. These groups could potentially influence the compound’s conformation and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and dimethoxyphenyl groups could potentially influence its solubility, while the quinolinone moiety could influence its acidity .

Scientific Research Applications

Therapeutic Potential in Neurological Diseases

A novel anilidoquinoline derivative, closely related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This study highlighted the compound's potential in decreasing viral load and increasing survival rates in virus-infected mice, suggesting its utility in combating neurological viral infections (Joydeep Ghosh et al., 2008).

Anticancer Activity

Research into the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity. These compounds, including those structurally similar to the specified chemical, were nearly 1.5–3.0-fold more potent than the positive control, 5-FU, demonstrating significant potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Agents

The synthesis and characterization of new quinazolines with potential antimicrobial properties were investigated. These studies indicated that derivatives could be promising in developing new antimicrobial agents, showing effectiveness against various bacterial and fungal strains (N. Desai et al., 2007).

Antimalarial Activity

A series of compounds, including those resembling the chemical , were prepared and studied for their antimalarial potency. These studies found correlations between the chemical structures of these compounds and their antimalarial effectiveness, suggesting their potential in creating new antimalarial drugs (L. M. Werbel et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-4-5-18-13-19(15-29-22-10-11-24(34-2)25(14-22)35-3)27(33)31(23(18)12-17)16-26(32)30-21-8-6-20(28)7-9-21/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMJGVJOLBSHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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